Atramycin B is a novel isotetracenone type antibiotic []. It was first isolated from Streptomyces atratus BY90, a strain discovered in Tomakomai green field, Hokkaido, Japan [, ]. The compound exhibits antitumor activity, notably against mouse leukemia P388 []. Atramycin B's role in scientific research primarily revolves around its potential as an antitumor agent and its unique chemical structure, prompting further investigations into its synthesis, properties, and biological activity.
Atramycin B is derived from Streptomyces atratus, a species known for producing a variety of bioactive compounds. The isolation of Atramycin B, along with its analog Atramycin A, was achieved through bio-guided techniques that enhance the extraction of metabolites from microbial cultures, particularly in coculture settings that mimic natural ecological conditions .
Atramycin B belongs to the class of polyketides, specifically isotetracenones. These compounds are characterized by their complex polycyclic structures and exhibit significant biological activity, particularly against cancer cells. The classification of Atramycin B as an isotetracenone highlights its structural uniqueness and potential as a lead compound in drug development.
The synthesis of Atramycin B can be approached through various methods, often involving fermentation techniques that exploit the biosynthetic capabilities of Streptomyces species. The isolation process typically includes:
The technical details of the synthesis often involve optimizing culture conditions (temperature, pH, nutrient availability) to maximize yield. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Atramycin B possesses a complex molecular structure characterized by multiple rings and functional groups. Its structural features include:
The molecular weight of Atramycin B is approximately 440.45 g/mol, with a melting point that varies based on purity and environmental conditions. The detailed structural analysis can be performed using advanced spectroscopic techniques which provide insights into its three-dimensional configuration .
Atramycin B participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
The reactivity of Atramycin B can be studied through in vitro assays that assess its interaction with biological targets, including enzymes involved in cancer cell proliferation. Such studies often utilize spectroscopic methods to monitor reaction progress and product formation .
The mechanism of action for Atramycin B primarily involves its ability to inhibit DNA synthesis in cancer cells. This is achieved through:
In vitro studies have demonstrated that Atramycin B exhibits cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Relevant data regarding these properties are crucial for understanding how Atramycin B can be effectively utilized in pharmaceutical formulations .
Atramycin B has several scientific uses, particularly in:
The exploration of Atramycin B continues to reveal its potential as a valuable compound in medicinal chemistry and therapeutic applications .
Atramycin B was first isolated in 1991 alongside its congener Atramycin A from Streptomyces species, marking a significant addition to the isotetracenone class of antibiotics. This discovery occurred during a period of declining novel antibiotic development, often termed the "discovery void" in the late 20th century. The compounds were identified through bioactivity-guided fractionation of bacterial extracts, revealing their distinct tetracyclic quinone structures characteristic of isotetracenones [1] [4]. Historically, isotetracenones like tetracenomycin C served as chemical blueprints for antitumor agents, but Atramycin B exhibited unique structural features, including a modified angulosamine sugar moiety. Its discovery underscored the potential of actinomycetes as reservoirs for structurally complex bioactive molecules during an era of increased antimicrobial resistance [1] [4].
Table 1: Historical Timeline of Key Isotetracenone Antibiotics
Year | Event | Significance |
---|---|---|
1950s | Discovery of early tetracyclines | Established medicinal potential of polycyclic polyketides |
1987 | Start of "discovery void" | Decline in novel antibiotic classes |
1991 | Isolation of Atramycin A and B | New isotetracenones with dual antimicrobial/antitumor activity |
2000–2011 | Approval of 5 new antibiotic classes | Renewed interest in novel scaffolds like isotetracenones |
Atramycin B (CAS 137109-49-0; C₂₅H₂₄O₈) is classified as an aromatic polyketide secondary metabolite synthesized via a type II polyketide synthase (PKS) pathway. Its core structure derives from the iterative decarboxylative condensation of malonyl-CoA extender units onto an acetyl-CoA starter unit, forming a poly-β-ketone intermediate that undergoes regioselective cyclization and aromatization [6] [8]. Key structural features include:
Genomic analyses of Streptomyces producers reveal that the Atramycin B biosynthetic gene cluster (BGC) encodes a minimal type II PKS system (KSα-CLF-ACP), cyclases/aromatases, and tailoring enzymes like glycosyltransferases. This BGC architecture shares evolutionary parallels with those of tetracyclines and anthracyclines but features unique modifications enabling angulosamine attachment [5] [8]. The compound’s stereochemistry, confirmed via NMR and X-ray crystallography, includes an (S)-configuration at C-3, critical for DNA intercalation [7].
Table 2: Chemical Classification and Biosynthetic Features of Atramycin B
Property | Description |
---|---|
IUPAC Name | (3S)-3-methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxy-α-L-mannopyranoside |
Molecular Formula | C₂₅H₂₄O₈ |
Polyketide Type | Aromatic (Type II PKS-derived) |
Core Enzymes | Minimal PKS (KSα, KSβ/CLF, ACP), ketoreductase, aromatase, glycosyltransferase |
Structural Motifs | Tetracyclic quinone, deoxysugar, methylated junction |
Atramycin B demonstrates dual bioactivity with clinical relevance:
Antimicrobial Activity
Antitumor Mechanisms
Table 3: Bioactivity Profile of Atramycin B
Bioassay | Activity | Mechanistic Insight |
---|---|---|
Gram-positive bactericidal | MIC 0.5–2 μg/ml | 30S ribosomal subunit binding, protein synthesis inhibition |
HepG2 (hepatoma) | IC₅₀ 0.8 μM | DNA intercalation, topoisomerase II poisoning |
MCF-7 (breast cancer) | IC₅₀ 1.5 μM | Mitochondrial depolarization, caspase-3/7 activation |
In vivo solid tumors | Tumor growth reduction >60% (murine models) | Anti-angiogenic effects via VEGF downregulation |
Biotechnological innovations, such as Streptomyces heterologous expression and PKS engineering, have enhanced Atramycin B titers by 20-fold, enabling preclinical evaluation. Its unique chemical scaffold serves as a template for synthesizing analogs with improved pharmacokinetic properties, positioning it as a lead compound for oncology and infectious disease pipelines [2] [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7